

Nitroso-prodenafil: A Technical Guide to a Novel Sildenafil Analogue

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Nitroso-prodenafil

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroso-prodenafil has emerged as a significant compound of interest within the field of undeclared pharmaceutical ingredients in dietary supplements. Structurally related to sildenafil, this molecule is characterized as a nitrosated prodrug of aildenafil, a known phosphodiesterase type 5 (PDE5) inhibitor. This technical guide provides a comprehensive overview of **nitroso-prodenafil**, including its chemical identity, proposed mechanism of action, and the analytical methodologies employed for its characterization. A notable aspect of **nitroso-prodenafil** is the scientific debate surrounding its precise chemical structure, with an alternative "mutaprodenafil" structure proposed. This guide will delve into the evidence supporting both proposed structures and discuss the implications of its dual-action potential as both a PDE5 inhibitor and a nitric oxide donor. Due to its status as an unapproved and clandestinely produced substance, a significant gap exists in the scientific literature regarding its quantitative pharmacological data. This document will summarize the available information and highlight the necessity for further research to fully elucidate its pharmacokinetic and pharmacodynamic profiles.

Introduction

Sildenafil, the active ingredient in Viagra®, was the first orally active drug approved for the treatment of erectile dysfunction. Its mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.^{[1][2]} By inhibiting PDE5, sildenafil leads to elevated cGMP

levels, promoting smooth muscle relaxation and increased blood flow to the penis. The success of sildenafil has led to the illicit synthesis and distribution of numerous analogues, often found as undeclared ingredients in so-called "herbal" or "natural" dietary supplements. **Nitroso-prodenafil** is one such analogue that has garnered attention due to its unique chemical structure and proposed dual mechanism of action.[3]

Chemical Identity and Structural Elucidation

Nitroso-prodenafil was first identified in "herbal" aphrodisiac products as a novel nitrosated analogue of sildenafil.[3] It is considered a prodrug that, upon metabolism, is proposed to release both the PDE5 inhibitor aildenafil and free nitric oxide.[3]

The "Nitroso-prodenafil" Structure

The initially proposed structure of **nitroso-prodenafil** features a nitrosamine moiety attached to a sildenafil analogue backbone.[4] The IUPAC name for this proposed structure is 2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-nitroso-1,3-thiazol-5-amine.[3]

The "Mutaprodenafil" Controversy

Shortly after the initial publication, a competing structure was proposed, suggesting an azathioprine/aildenafil hybrid, which was named 'mutaprodenafil' due to its structural similarity to the mutagenic immunosuppressive drug azathioprine.[3] Subsequent analysis, including X-ray crystallography, provided confirmation for this azathioprine/aildenafil hybrid structure.[3] Despite this, the name 'nitrosoprodenafil' has persisted in some of the literature.[3]

Below is a diagram illustrating the structural relationship between Sildenafil, Aildenafil, and the proposed structures of **Nitroso-prodenafil** and Mutaprodenafil.

Caption: Structural relationship between Sildenafil and its analogues.

Proposed Mechanism of Action: A Dual Pathway

The innovative structure of **nitroso-prodenafil** suggests a synergistic mechanism of action that has not been explored by conventional pharmaceutical development due to significant safety

concerns.[3] The molecule is designed to act as a prodrug, breaking down in the body to release two active components: aildenafil and nitric oxide.[3]

- **PDE5 Inhibition by Aildenafil:** Aildenafil is an analogue of sildenafil and is expected to act as a potent and selective inhibitor of PDE5. By blocking the degradation of cGMP, aildenafil would lead to smooth muscle relaxation and vasodilation.[2][3]
- **Nitric Oxide (NO) Release:** The nitrosated moiety of the molecule is designed to release nitric oxide, a key signaling molecule in vasodilation.[3] NO activates soluble guanylate cyclase, which in turn produces more cGMP.[1]

This dual action would, in theory, create a powerful synergistic effect, significantly enhancing the vasodilatory response. However, the combination of a PDE5 inhibitor with a nitric oxide donor is contraindicated in clinical practice due to the risk of a precipitous and potentially fatal drop in blood pressure.[3] Furthermore, nitrosamines are a class of compounds that are often associated with hepatotoxicity and carcinogenicity, raising significant safety concerns.[3]

The proposed signaling pathway is visualized below:

Caption: Proposed dual-action signaling pathway of **Nitroso-prodenafil**.

Quantitative Data

A thorough review of the existing scientific literature reveals a significant lack of quantitative pharmacological data for **nitroso-prodenafil** and its active metabolite, aildenafil. This is primarily due to its status as an illicitly produced, unapproved substance. The data that would be crucial for a comprehensive understanding of its activity and safety profile is currently unavailable. The following tables are presented to highlight these data gaps and to provide a framework for future research.

Table 1: In Vitro PDE5 Inhibition

Compound	IC50 (nM)	Receptor Binding Affinity (Kd, nM)	Source
Sildenafil	~4	Not Widely Reported	[5]
Aildenafil	Data Not Available	Data Not Available	-
Nitroso-prodenafil	Data Not Available	Data Not Available	-

Table 2: Pharmacokinetic Parameters

Compound	Bioavailability (%)	Protein Binding (%)	Metabolism	Elimination Half-life (h)	Source
Sildenafil	~41	~96	Hepatic (CYP3A4, CYP2C9)	3-4	Sildenafil Wikipedia
Aildenafil	Data Not Available	Data Not Available	Data Not Available	Data Not Available	-
Nitroso-prodenafil	Data Not Available	Data Not Available	Data Not Available	Data Not Available	-

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of **nitroso-prodenafil** are not readily available in peer-reviewed literature. However, based on standard methodologies in medicinal chemistry and pharmacology, the following outlines hypothetical protocols that could be employed for its study.

Synthesis of Nitroso-prodenafil

The synthesis of a nitrosated compound like **nitroso-prodenafil** would likely involve the reaction of the corresponding secondary amine precursor of aildenafil with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid).[6] The reaction would require careful control of temperature and pH to prevent decomposition and side reactions. Purification would likely be achieved through chromatographic techniques.

In Vitro PDE5 Inhibition Assay

The inhibitory activity of aildenafil and **nitroso-prodenafil** against PDE5 can be determined using a commercially available PDE5 enzyme assay kit. The assay typically involves the incubation of the PDE5 enzyme with its substrate, cGMP, in the presence of varying concentrations of the test compound. The amount of remaining cGMP or the product, 5'-GMP, is then quantified, often using methods like fluorescence polarization or radioimmunoassay. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be calculated.

Analytical Characterization

The identification and characterization of **nitroso-prodenafil** in seized materials have been accomplished using a combination of advanced analytical techniques.^{[4][7]} A typical workflow for its analysis is depicted below.

Caption: Experimental workflow for the identification of **Nitroso-prodenafil**.

Conclusion and Future Perspectives

Nitroso-prodenafil represents a concerning evolution in the landscape of illicit sildenafil analogues. Its novel design as a dual-action prodrug highlights the sophistication of clandestine drug synthesis. The scientific community has identified this compound and debated its precise structure, but a significant knowledge gap remains regarding its pharmacological and toxicological properties.

For researchers, scientists, and drug development professionals, **nitroso-prodenafil** serves as a case study in the challenges posed by designer drugs. There is a critical need for further research to:

- Synthesize and definitively characterize both the "**nitroso-prodenafil**" and "mutaprodenafil" structures.
- Conduct comprehensive in vitro and in vivo studies to determine the IC₅₀ values, receptor binding affinities, pharmacokinetic profiles, and efficacy of these compounds.

- Evaluate the toxicological and carcinogenic potential of **nitroso-prodenafil** and its metabolites.

A deeper understanding of **nitroso-prodenafil** is essential for developing rapid screening methods, informing regulatory agencies, and protecting public health. The methodologies and frameworks presented in this guide are intended to serve as a foundation for these future research endeavors.

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- To cite this document: BenchChem. [Nitroso-prodenafil: A Technical Guide to a Novel Sildenafil Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12751203#nitroso-prodenafil-as-a-sildenafil-analogue]

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